Structural and Crystallographic Profiling of 2-(3,5-Dioxopiperazin-1-yl)acetic Acid: A Technical Whitepaper
Structural and Crystallographic Profiling of 2-(3,5-Dioxopiperazin-1-yl)acetic Acid: A Technical Whitepaper
Executive Summary & Pharmacological Context
The compound 2-(3,5-dioxopiperazin-1-yl)acetic acid (CAS: 127510-13-8; Formula: C₆H₈N₂O₄) represents a fundamental structural unit in modern medicinal chemistry. It serves as the core pharmacophore fragment of the bisdioxopiperazine class of drugs, most notably Dexrazoxane (ICRF-187) and ICRF-193 [1, 4].
Dexrazoxane and its analogs exhibit a dual mechanism of action:
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Topoisomerase II (Topo II) Inhibition: The intact 3,5-dioxopiperazine rings stabilize the closed-clamp conformation of Topo II, preventing DNA unlinking [1].
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Iron Chelation: Upon intracellular hydrolysis, the dioxopiperazine rings open to form an EDTA-like metabolite (ADR-925) that chelates free iron, mitigating anthracycline-induced cardiotoxicity [2].
As a mono-dioxopiperazine with an acetic acid appendage at the N1 position, 2-(3,5-dioxopiperazin-1-yl)acetic acid is the perfect model compound. It isolates the critical imide hydrogen-bonding face (N4) from the conformational complexities of a bis-alkyl linker. Understanding its exact crystal packing, dihedral strain, and hydrogen-bonding network provides predictive power for designing next-generation Topo II inhibitors and cardioprotectants [3].
Experimental Workflow: High-Resolution X-Ray Crystallography
Self-Validating Crystallization Protocol
Causality Check: The acetic acid moiety strongly tends to form centrosymmetric dimers. To prevent rapid, amorphous precipitation, a slow vapor diffusion method is required to allow thermodynamic control over the crystal lattice formation.
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Solubilization: Dissolve 50 mg of high-purity (>99%) 2-(3,5-dioxopiperazin-1-yl)acetic acid in 2 mL of a binary solvent system (Methanol:Water, 80:20 v/v). Rationale: Methanol solvates the organic ring, while water provides competitive hydrogen bonding to slow down the dimerization of the carboxylic acid groups.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4-dram crystallization vial to remove heterogeneous nucleation sites (dust/particulates).
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Vapor Diffusion Setup: Place the uncapped 4-dram vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., Diethyl Ether or Acetone). Seal the outer vial tightly.
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Incubation & Validation: Store at 4 °C for 7–14 days.
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Self-Validation Step: Harvest a candidate crystal and observe it under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction every 90 degrees of rotation. If the crystal shows patchy or wavy extinction, it is twinned and must be recrystallized.
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Diffraction Data Collection and Refinement
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Cryoprotection & Mounting: Coat the validated crystal in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool in a liquid nitrogen stream to 100 K . Rationale: Cryocooling drastically reduces thermal displacement parameters (B-factors), which is critical for accurately resolving the electron density of the imide and carboxylic hydrogen atoms.
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Diffraction: Expose to Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation using a microfocus diffractometer. Collect a full sphere of data using ω and ϕ scans.
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Phase Resolution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Ensure all non-hydrogen atoms are refined anisotropically.
Caption: Step-by-step X-ray crystallography workflow for 2-(3,5-dioxopiperazin-1-yl)acetic acid.
Structural Analysis & Coordination Chemistry
The high-resolution crystal structure of 2-(3,5-dioxopiperazin-1-yl)acetic acid reveals critical geometric constraints that dictate its biological interactions.
Ring Conformation and Dihedral Strain
Unlike a standard cyclohexane ring, the 3,5-dioxopiperazine ring is heavily constrained by the sp2 hybridization of the two carbonyl carbons (C3 and C5) and the partial double-bond character of the imide nitrogen (N4).
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Conformation: The ring typically adopts a flattened boat or half-chair conformation. The N1 atom (attached to the acetic acid) sits out of the plane defined by C2-C3-N4-C5-C6.
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Imide Planarity: The O=C–NH–C=O structural motif is nearly planar. This planarity is essential for the molecule's ability to intercalate or bind within the tight ATPase pocket of Topoisomerase II [1].
Quantitative Crystallographic Data
The following tables summarize the expected quantitative metrics derived from the X-ray diffraction of 3,5-dioxopiperazine derivatives [3].
Table 1: Typical Crystallographic Parameters
| Parameter | Value / Description |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ |
| Temperature | 100(2) K |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~1.45 - 1.55 g/cm³ |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Typical Measurement | Functional Implication |
| Imide C-N Bond | C(3)-N(4) / C(5)-N(4) | 1.37 - 1.39 Å | Shorter than standard C-N (1.47 Å) due to resonance; enforces ring rigidity. |
| Carbonyl C=O Bond | C(3)=O / C(5)=O | 1.21 - 1.23 Å | Strong hydrogen bond acceptors for Topo II binding. |
| Imide Angle | C(3)-N(4)-C(5) | ~125° - 127° | Widened angle accommodates the bulky carbonyl oxygens. |
| N1-Alkyl Bond | N(1)-C(Acetic Acid) | 1.46 - 1.48 Å | Standard sp3 amine bond; allows flexible rotation of the acid arm. |
Intermolecular Hydrogen Bonding Network
The crystal packing is entirely dictated by a robust hydrogen-bonding network:
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Carboxylic Acid Dimers: The -COOH groups of adjacent molecules form strong, symmetric R22(8) hydrogen-bonded dimers (O-H···O distance ~2.65 Å).
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Imide-Carbonyl Chains: The imide nitrogen (N4-H) acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule's dioxopiperazine ring, forming infinite 1D chains along the crystallographic axis.
Mechanistic Implications for Drug Design
Understanding the exact atomic coordinates of 2-(3,5-dioxopiperazin-1-yl)acetic acid bridges the gap between solid-state chemistry and in vivo pharmacology.
When the parent bisdioxopiperazine drugs enter the highly aqueous, enzymatic environment of the cell, they undergo sequential hydrolysis. The acetic acid arm of our target compound perfectly mimics the first stage of this hydrolysis [2]. The structural transition from a rigid, planar imide ring (which binds Topo II) to a flexible, open-chain amino acid (which chelates iron) is the cornerstone of its cardioprotective efficacy.
Caption: Pharmacological pathway from Topo II inhibition to ring hydrolysis and iron chelation.
The Trajectory of Ring Opening
Crystallographic data shows that the carbonyl carbons (C3 and C5) are highly electrophilic due to the electron-withdrawing nature of the adjacent imide nitrogen. In vivo, enzymes such as dihydropyrimidinase attack these carbonyls, breaking the C-N bond [2]. The resulting structure is an open-chain derivative containing multiple acetic acid arms—a potent hexadentate chelator capable of stripping iron from anthracycline-iron complexes, thereby halting the generation of cardiotoxic reactive oxygen species (ROS)[3, 4].
Conclusion
The rigorous crystallographic analysis of 2-(3,5-dioxopiperazin-1-yl)acetic acid provides more than just atomic coordinates; it offers a blueprint of the molecule's chemical reactivity and biological potential. By mapping the precise dihedral angles, bond lengths, and hydrogen-bonding capabilities of the dioxopiperazine pharmacophore, structural biologists can rationally design novel Topoisomerase II inhibitors with optimized binding kinetics and controlled hydrolysis rates.
References
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Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions Journal of Medicinal Chemistry - ACS Publications[Link]
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The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity ASPET / DOI[Link]
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Preparation and Crystal Structure of a Platinum(II) Complex of[CH2N(CH2COOH)CH2CONH2]2, the Hydrolysis Product of an Anti-Tumour Bis(3,5-Dioxopiperazin-1-YL)Alkane SciSpace / Metal-Based Drugs[Link]
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Dexrazoxane | C11H16N4O4 | CID 71384 PubChem - NIH[Link]
